![molecular formula C12H13N3O2 B6362653 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole CAS No. 28469-24-1](/img/structure/B6362653.png)
4-Nitro-1-(3-phenylpropyl)-1H-pyrazole
Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Nitro compounds are organic compounds that contain one or more nitro functional groups (-NO2). The presence of both the pyrazole ring and the nitro group in “4-Nitro-1-(3-phenylpropyl)-1H-pyrazole” suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can often be predicted based on the compound’s structure, but accurate values usually require experimental determination .Scientific Research Applications
Crystal Structure and Molecular Interactions
The structural characteristics of related pyrazole compounds have been studied extensively. For example, Hernández-Ortega et al. (2012) explored the crystal structure of a similar compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, demonstrating how molecular interactions form sheets in the crystal lattice through hydrogen bonds and weak C—H⋯N interactions (Hernández-Ortega et al., 2012). Such studies can provide insights into the physical and chemical properties of 4-Nitro-1-(3-phenylpropyl)-1H-pyrazole.
Optical and Non-linear Optical Properties
Barberá et al. (1998) investigated 2-pyrazoline derivatives, including compounds with nitro-substitution, for their optical and non-linear optical properties. The study highlighted how substituents on the pyrazole ring can influence these properties (Barberá et al., 1998).
Reactivity in Organic Synthesis
Volkova et al. (2021) examined the reactivity of substituted 4-nitrosopyrazoles, like this compound, in Diels-Alder reactions. This study is significant for understanding the compound's potential in synthesizing biologically active substances (Volkova et al., 2021).
Herbicidal Applications
Clark (1996) explored pyrazole derivatives, specifically pyrazole nitrophenyl ethers, for their herbicidal effects. This research is relevant for agricultural applications and understanding the role of nitro-substituted pyrazoles in inhibiting specific plant enzymes (Clark, 1996).
Energy Materials
Jun-lin (2014) conducted a review on the synthesis of nitropyrazoles, discussing their applications in energy materials. This includes their potential as high-energy, low-sensitivity explosives (Jun-lin, 2014).
Antibacterial Properties
Kerru et al. (2020) reported on the synthesis and antibacterial activity of novel thiazolidin-4-one derivatives, including those with nitro groups on the phenyl ring. This study highlights the antibacterial potential of nitro-substituted pyrazoles (Kerru et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-nitro-1-(3-phenylpropyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-15(17)12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLHOOXPUUZYSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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